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1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride

Polyimide Melt-processable Crystallization kinetics

HQDPA is the dianhydride of choice for melt-processable semicrystalline polyimides, enabling injection molding and extrusion—capabilities unattainable with rigid PMDA or BPDA. Its hydroquinone-bis(ether) linkage delivers validated optical clarity (λ₀ <370 nm), low dielectric constant (2.5 at 10 GHz), and superior H₂/CH₄ and CO₂/CH₄ permselectivity. These properties qualify HQDPA for flexible OLED CPI films, 5G interlevel dielectrics, and high-purity gas separation membranes. Choose high-purity grades (≥98%) for R&D scale-up or bulk production. Inquire now for technical specifications, competitive pricing, and immediate availability.

Molecular Formula C22H10O8
Molecular Weight 402.3 g/mol
CAS No. 17828-53-4
Cat. No. B099464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
CAS17828-53-4
Molecular FormulaC22H10O8
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O
InChIInChI=1S/C22H10O8/c23-19-15-7-5-13(9-17(15)21(25)29-19)27-11-1-2-12(4-3-11)28-14-6-8-16-18(10-14)22(26)30-20(16)24/h1-10H
InChIKeyBBTGUNMUUYNPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (CAS 17828-53-4): Procurement and Selection Guide for Polyimide Monomers


1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (CAS 17828-53-4), also designated HQDPA or HQDEA, is an aromatic tetracarboxylic dianhydride monomer containing a flexible hydroquinone-bis(ether) linkage bridging two phthalic anhydride termini. With a molecular formula of C22H10O8, a molecular weight of 402.31 g/mol, and a melting point of 251–252 °C, this compound serves as a key building block for the synthesis of polyimides and poly(ether imide)s via polycondensation with aromatic diamines [1]. The monomer's para-phenylene dioxy spacer introduces ether flexibility and disrupts charge-transfer complex formation in the resultant polymer backbone, conferring a unique combination of melt-processability, optical transparency, and retained thermo-oxidative stability [2].

Why 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA) Cannot Be Replaced by Generic Aromatic Dianhydrides


Aromatic dianhydrides are not interchangeable building blocks. The substitution of HQDPA with structurally analogous monomers such as pyromellitic dianhydride (PMDA), 4,4′-oxydiphthalic anhydride (ODPA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), or 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) yields polyimides with fundamentally divergent processing, optical, dielectric, and transport characteristics. HQDPA occupies a distinct performance niche: it enables melt-processable semicrystalline polyimides with retained thermo-oxidative stability—a combination unattainable with rigid PMDA or BPDA [1]. Furthermore, HQDPA-derived polyimides exhibit superior optical transparency compared to PMDA-based analogues and distinct gas transport selectivity relative to 6FDA-derived polymers [2] [3]. The quantitative evidence below establishes precisely where HQDPA provides verifiable, measurable differentiation that directly impacts material selection and procurement decisions.

1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Head-to-Head Comparative Performance Evidence


Melt-Processability and Recrystallization Kinetics of HQDPA-Based Semicrystalline Polyimides vs. Rigid Dianhydride Analogues

Polyimides derived from HQDPA paired with TPER (PI-1) or TPEQ (PI-2) exhibit significant recrystallization ability from the melt and rapid crystallization kinetics, enabling melt-processing via extrusion or injection molding. In contrast, polyimides prepared from the same diamines but using 4,4′-ODA or BAPB as the dianhydride component lose crystallizability entirely once taken to the melt, rendering them unprocessable by these thermoplastic manufacturing routes [1]. PI-1 (HQDPA/TPER) demonstrates outstanding melt flowability with a viscosity of less than 300 Pa·s at approximately 370 °C, a parameter critical for injection molding [1].

Polyimide Melt-processable Crystallization kinetics Thermoplastic

Optical Transparency and Colorlessness of HQDPA-Based Semi-Fluorinated Poly(ether imide)s vs. PMDA- and 6FDA-Based Series

The semi-fluorinated PEI series III, synthesized from non-fluorinated HQDPA and trifluoromethyl-substituted diamines, demonstrates superior optical transparency. Series III exhibits a cutoff absorption wavelength (λ0) below 370 nm, which is more colorless and transparent than the non-fluorinated analogue series IV and the CF3-free PMDA-based series V [1]. Importantly, when compared head-to-head with the fully fluorinated series VI based on 6FDA, the semi-fluorinated HQDPA-derived series III not only exhibits much better optical transparency but also superior mechanical and thermal properties [1]. Specifically, PEI IIIb achieved a λ0 of 367 nm [1].

Poly(ether imide) Optical transparency Colorless Flexible electronics

Mechanical and Thermal Performance of HQDPA-Based Semi-Fluorinated PEIs vs. 6FDA-Based Counterparts

In a direct head-to-head comparison, the semi-fluorinated HQDPA-derived PEI series III exhibits significantly better mechanical and thermal properties than the fully fluorinated 6FDA-based PEI series VI, while also maintaining superior optical transparency [1]. Series III PEIs demonstrate a tensile strength of 79.8–109.5 MPa, a modulus of elasticity of 3.0–7.7 GPa, and an elongation at break of 14.2–26.7% [1]. Notably, PEI IIIa achieves the highest reported tensile strength of 109.5 MPa among comparable transparent polyimides [1]. Thermal performance includes glass-transition temperatures (Tg) of 214.3–265.1 °C and 5% weight loss temperatures (T5%) exceeding 530 °C under nitrogen [1].

Poly(ether imide) Tensile strength Thermal stability High-performance polymers

Dielectric Constant of HQDPA-Based Polyimides vs. Commercial Polyimide Film

Polyimides synthesized from HQDPA (referred to as HQDEA) in combination with fluorinated diamines yield flexible free-standing films with dielectric constants in the range of 2.5 to 3.1 measured at 10 GHz [1]. This performance is compared to the state-of-the-art commercial polyimide film (DuPont Kapton® H film), which exhibits a dielectric constant of approximately 3.2 to 4.0 under comparable conditions, with the lower limit of 3.2 only achievable after full desiccation [1]. In a separate study, HQDPA-derived polyimide films (5a–g) exhibited dielectric constants of 2.79–3.49 at 1 MHz [2].

Polyimide Low dielectric Microelectronics High-frequency

Gas Permeability and Permselectivity of HQDPA-Based Polyimides vs. 6FDA-Based Homologues

A direct comparison of homopolyimides synthesized from HQDPA-DMMDA and 6FDA-DMMDA reveals a trade-off between permeability and selectivity. The 6FDA-DMMDA polyimide exhibits significantly higher gas permeability coefficients (quantified by larger fractional free volume), whereas HQDPA-DMMDA demonstrates substantially higher permselectivity (ideal separation factors) for gas pairs including H2/CH4, CO2/CH4, O2/CH4, and N2/CH4 [1]. This indicates that HQDPA-derived membranes favor gas separation efficiency (purity) over throughput, in contrast to the high-flux, lower-selectivity profile of 6FDA-based membranes [1].

Polyimide Gas separation Membrane Permselectivity

Thermo-Oxidative Stability and Mechanical Robustness of HQDPA-Based Semicrystalline Polyimides

Semicrystalline polyimides synthesized from HQDPA with various diamines (TPER, TPEQ, ODA, BAPB) exhibit excellent thermo-oxidative stability with 5% weight loss temperatures (T5%) exceeding 500 °C [1]. These materials also demonstrate good mechanical properties with tensile moduli of 2.0–3.3 GPa, tensile strengths of 85–105 MPa, and elongations at break of 5–18% [1]. While this evidence does not include a specific comparator, it establishes the baseline performance envelope for HQDPA-based systems, which is consistent with requirements for high-temperature structural and aerospace applications.

Polyimide Thermal stability Mechanical properties High-temperature polymers

1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Validated Application Scenarios Based on Quantitative Evidence


Injection-Molded or Extruded Thermoplastic Polyimide Components

HQDPA is the dianhydride of choice for formulating melt-processable semicrystalline polyimides. As demonstrated by Zhang et al., HQDPA-based polyimides (particularly PI-1 and PI-2) exhibit significant recrystallization ability from the melt and rapid crystallization kinetics, with melt viscosity below 300 Pa·s at 370 °C for PI-1 [1]. This enables cost-effective thermoplastic manufacturing routes such as injection molding and extrusion, circumventing the expensive hot-press and machining methods required for conventional infusible polyimides. Applications include high-temperature connectors, bearings, bushings, and structural components for aerospace and automotive sectors where both thermal stability (T5% >500 °C) and manufacturing economy are critical.

Colorless, High-Strength Substrates for Flexible Displays and Optoelectronics

HQDPA-derived semi-fluorinated poly(ether imide)s offer a validated combination of optical transparency (λ0 below 370 nm, with IIIb achieving 367 nm), high tensile strength (up to 109.5 MPa for IIIa), and thermal stability (Tg up to 265 °C, T5% >530 °C) [1]. These properties surpass those of fully fluorinated 6FDA-based transparent polyimides in mechanical and thermal performance while maintaining superior transparency [1]. This positions HQDPA-based PEIs as prime candidates for colorless polyimide (CPI) substrates in flexible organic light-emitting diode (OLED) displays, foldable smartphone cover windows, and optical waveguides requiring both mechanical durability and high optical clarity.

Low-Dielectric Interlayer Dielectrics for High-Frequency Microelectronic Packaging

Polyimides synthesized from HQDPA with fluorinated diamines achieve dielectric constants as low as 2.5 at 10 GHz, representing a ≥22% reduction compared to commercial Kapton® H film (dielectric constant 3.2–4.0) [1] [2]. This lower dielectric constant directly reduces signal propagation delay and crosstalk in high-frequency circuits. The validated dielectric performance of HQDPA-based polyimides makes them suitable for use as passivation layers, interlevel dielectrics, and redistribution layers in advanced semiconductor packaging, 5G/6G communication devices, and high-speed computing applications where minimizing RC delay and power consumption is paramount.

High-Selectivity Gas Separation Membranes for Hydrogen Recovery and Natural Gas Purification

HQDPA-derived polyimide membranes (e.g., HQDPA-DMMDA) exhibit higher permselectivity (ideal separation factors) for H2/CH4, CO2/CH4, O2/CH4, and N2/CH4 compared to 6FDA-based analogues, which favor higher permeability but lower selectivity [1]. For applications where product purity is prioritized over throughput—such as hydrogen recovery from refinery off-gas, natural gas sweetening (CO2 removal), and nitrogen enrichment—the selectivity advantage of HQDPA-based membranes translates to reduced membrane stage count, lower capital expenditure, and smaller system footprint. The thermal and chemical stability of these polyimides further supports their deployment in harsh industrial gas separation environments [2].

Technical Documentation Hub

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